molecular formula C₂₂H₁₈N₆O B1156749 Rilpivirine N1-Oxide

Rilpivirine N1-Oxide

货号: B1156749
分子量: 382.42
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rilpivirine N1-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₈N₆O and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Rilpivirine N1-Oxide is recognized for its role as a non-competitive inhibitor of the reverse transcriptase enzyme in HIV-1. This compound exhibits a flexible molecular structure that allows it to adapt to changes in the binding pocket of reverse transcriptase, thereby reducing the likelihood of resistance development compared to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treatment-naive patients. A comprehensive analysis of multiple randomized controlled trials indicates that rilpivirine, including its N1-oxide form, exhibits comparable antiviral efficacy to efavirenz, another widely used NNRTI .

Key Findings from Clinical Trials

  • Virological Suppression : In a study involving 2,522 patients, rilpivirine achieved similar rates of HIV-1 RNA levels below 50 copies/mL compared to efavirenz at 48 weeks .
  • Safety Profile : this compound demonstrated a favorable safety profile with fewer central nervous system-related side effects and lower incidences of rash compared to efavirenz .

Innovative Therapeutic Strategies

Recent advancements have explored the use of this compound in combination therapies and novel drug delivery systems.

Combination Therapies

Rilpivirine is often used in combination with other antiretroviral agents such as dolutegravir and cabotegravir. These combinations have shown improved efficacy and adherence rates among patients . For instance:

  • Cabotegravir and Rilpivirine : This combination has been approved for extended-release injectable formulations, allowing for bi-monthly dosing without oral lead-in periods, enhancing patient adherence .

Nanotechnology Applications

Recent research has delved into utilizing nanotechnology for delivering this compound more effectively. Theranostic nanoparticles encapsulating rilpivirine have been developed to monitor drug distribution within the body using imaging techniques such as MRI and SPECT/CT. This approach not only enhances drug delivery but also provides real-time monitoring of therapeutic efficacy .

Case Study 1: Efficacy in Low-Income Settings

A study conducted in low- and middle-income countries (LMICs) assessed the effectiveness of rilpivirine among HIV-1 subtype C-infected individuals. The findings suggested that while rilpivirine is generally effective, its use may be limited by high baseline viral loads in certain populations .

Case Study 2: Resistance Patterns

In another study focusing on patients who had previously failed NNRTI-based therapies, rilpivirine was shown to retain efficacy against many resistant strains. The data indicated that approximately two-thirds of patients could benefit from switching to rilpivirine after failing efavirenz or nevirapine regimens .

属性

分子式

C₂₂H₁₈N₆O

分子量

382.42

同义词

Rilpivirine N-Oxide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。